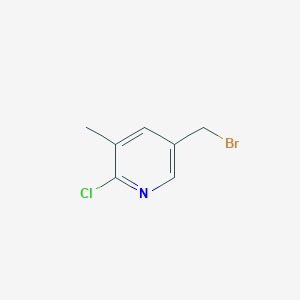

5-(Bromomethyl)-2-chloro-3-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. wikipedia.org Its presence in numerous pharmaceuticals, agrochemicals, and vitamins underscores its importance in medicinal and agricultural chemistry. wikipedia.org The nitrogen atom in the pyridine ring not only imparts basicity but also influences the electronic properties of the entire molecule, enabling a wide range of chemical transformations. This unique combination of properties makes the pyridine scaffold a privileged structure in drug discovery and a versatile platform for the construction of complex molecular targets.

Role of Halogenated Methylpyridines as Versatile Synthetic Intermediates

The introduction of halogen and methyl substituents onto the pyridine ring significantly enhances its synthetic utility. Halogen atoms, such as chlorine and bromine, serve as excellent handles for a variety of cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. mdpi.com These reactions are fundamental in the construction of complex molecular frameworks from simpler precursors.

Methyl groups on the pyridine ring can be readily functionalized, most commonly through free-radical halogenation, to introduce a reactive "halomethyl" group. This transformation converts a relatively inert methyl group into a versatile electrophilic site, susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups, thereby expanding the synthetic possibilities. For instance, 2-chloro-5-methylpyridine (B98176) is a key intermediate in the synthesis of several herbicides. epo.orgnih.govresearchgate.net

Academic Context of 5-(Bromomethyl)-2-chloro-3-methylpyridine as a Strategic Building Block

The compound this compound is a prime example of a strategically designed building block. It possesses three key features that make it highly valuable in multi-step organic synthesis:

A chlorine atom at the 2-position , which can participate in nucleophilic aromatic substitution or cross-coupling reactions.

A bromomethyl group at the 5-position , which is a potent electrophile for the introduction of various side chains.

A methyl group at the 3-position , which can influence the steric and electronic environment of the pyridine ring, potentially directing the regioselectivity of subsequent reactions.

The strategic placement of these functional groups allows for a stepwise and controlled elaboration of the pyridine core, making it an attractive starting material for the synthesis of complex target molecules, particularly in the agrochemical and pharmaceutical industries. For example, trifluoromethylpyridines, which can be synthesized from chlorinated methylpyridines, are key structural motifs in many active agrochemical and pharmaceutical ingredients. nih.govsemanticscholar.org

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇BrClN |

| Molecular Weight | 220.50 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate |

| Reactivity | The bromomethyl group is highly reactive towards nucleophiles. The chloro group can undergo nucleophilic aromatic substitution or cross-coupling reactions. |

Synthesis of this compound

This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. wikipedia.orgorganic-chemistry.org The reaction proceeds via a free-radical chain mechanism where a bromine radical selectively abstracts a hydrogen atom from one of the methyl groups to form a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of NBS to generate the desired product and a succinimidyl radical, which continues the chain reaction. The Wohl-Ziegler reaction is a classic example of this type of allylic and benzylic bromination. wikipedia.org

Applications in the Synthesis of Complex Molecules

The synthetic utility of this compound lies in its ability to act as a versatile scaffold for the introduction of diverse functionalities. The highly reactive bromomethyl group is the primary site for initial transformations.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is highly electrophilic and readily undergoes nucleophilic substitution reactions (S_N2 type) with a wide range of nucleophiles. This allows for the facile introduction of various side chains, which is a crucial step in the synthesis of many targeted molecules. Examples of nucleophiles that can be employed include:

Oxygen nucleophiles: Alcohols and phenols can be used to form ether linkages.

Nitrogen nucleophiles: Amines, anilines, and heterocyclic amines can be used to form new carbon-nitrogen bonds, leading to the synthesis of complex amine derivatives.

Sulfur nucleophiles: Thiols can be used to generate thioethers.

Carbon nucleophiles: Cyanide ions or enolates can be used to form new carbon-carbon bonds, extending the carbon skeleton.

Elaboration of the Pyridine Core

Following the modification of the bromomethyl group, the chlorine atom at the 2-position provides a secondary site for further functionalization. This chloro group can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (S_NAr) mechanism or, more commonly, can participate in transition-metal-catalyzed cross-coupling reactions. These powerful reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds at the pyridine core, further increasing the molecular complexity.

This stepwise and regioselective functionalization strategy, enabled by the distinct reactivity of the bromomethyl and chloro groups, makes this compound a valuable and strategic building block for the efficient construction of highly substituted pyridine derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

5-(bromomethyl)-2-chloro-3-methylpyridine |

InChI |

InChI=1S/C7H7BrClN/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3 |

InChI Key |

QIURTTDJPJVLJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Cl)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromomethyl 2 Chloro 3 Methylpyridine and Structural Analogues

Precursor Chemistry and Starting Material Selection

Synthesis from 2-Chloro-3-methyl-5-bromopyridine Precursors

One common approach begins with the commercially available 5-bromo-2-chloro-3-methylpyridine. This method leverages the existing substitution pattern of the pyridine (B92270) ring, focusing on the targeted modification of the methyl group. The synthesis of the precursor itself, 5-bromo-2-chloro-3-methylpyridine, can be achieved through the bromination of 2-chloro-3-methylpyridine (B94477) using reagents like bromine (Br₂) or N-Bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. Controlling the temperature is crucial to prevent over-bromination.

Another route to a related precursor, 2-chloro-3-methylpyridine, involves the chlorination of beta-picoline. epo.org However, this method can present challenges with the formation of unwanted byproducts. epo.org A multi-step process starting from propionaldehyde (B47417) and an acrylic ester can also yield 2-chloro-5-methylpyridine (B98176), which would then require further modification. epo.org

| Starting Material | Reagents | Product | Key Considerations |

| 2-Chloro-3-methylpyridine | Br₂ or NBS | 5-Bromo-2-chloro-3-methylpyridine | Temperature control to avoid over-bromination. |

| Beta-picoline | Chlorinating agents | 2-Chloro-3-methylpyridine | Potential for unwanted byproducts. epo.org |

| Propionaldehyde, Acrylic ester | Various | 2-Chloro-5-methylpyridine | Multi-step synthesis. epo.org |

Derivatization from Substituted Methylpyridine Intermediates

The synthesis can also proceed from various substituted methylpyridine intermediates. For instance, 2,3-dimethylpyridine can be a starting point, though achieving regioselective bromination on the desired methyl group can be a challenge. daneshyari.com The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution and influences the reactivity of the methyl groups. daneshyari.com In unsymmetrical dimethylpyridines, bromination tends to occur on the methyl group furthest from the nitrogen atom. daneshyari.com

The synthesis of related bromomethylpyridines has been documented from starting materials like 3-aminomethylpyridine. daneshyari.com Additionally, methods to separate isomers like 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine using catalytic hydrogenation have been developed, which can be crucial for obtaining the correct starting isomer. google.com

Exploration of Functionalized Nicotinic Acids as Synthetic Entry Points

Functionalized nicotinic acids (pyridine-3-carboxylic acids) offer another synthetic avenue. For example, 5-methylnicotinic acid has been used as a starting material for the synthesis of 3-(bromomethyl)-5-methylpyridine (B105789) hydrobromide, a structural analogue. researchgate.net This approach involves the reduction of the carboxylic acid to a hydroxymethyl group, followed by bromination. While not a direct synthesis of the title compound, this methodology demonstrates the utility of nicotinic acid derivatives as versatile precursors for constructing substituted pyridines. The conversion of a carboxylic acid to a bromomethyl group typically involves a two-step process: reduction to the alcohol and subsequent conversion to the bromide.

Selective Bromination Strategies at the Methyl Moiety

A pivotal step in the synthesis of 5-(bromomethyl)-2-chloro-3-methylpyridine is the selective bromination of the methyl group at the 5-position without affecting other parts of the molecule.

Free Radical Bromination Utilizing N-Bromosuccinimide (NBS)

Free radical bromination using N-Bromosuccinimide (NBS) is a widely employed and highly selective method for brominating the benzylic position of aromatic compounds. daneshyari.comwikipedia.org This reaction, often referred to as the Wohl-Ziegler reaction, is typically carried out by refluxing the substrate with NBS in a non-polar solvent like anhydrous carbon tetrachloride (CCl₄) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using light irradiation. daneshyari.commissouri.edu The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which minimizes side reactions like addition to double bonds. masterorganicchemistry.comchadsprep.com

The reaction of 3-methylpyridine (B133936) with NBS under free radical conditions has been reported, although in some cases, it can be unsuccessful or lead to nuclear bromination. daneshyari.com The success of the benzylic bromination is dependent on the stability of the resulting benzylic radical. chemistrysteps.com

| Reagent | Conditions | Role |

| N-Bromosuccinimide (NBS) | Reflux in CCl₄ | Source of bromine radicals. daneshyari.commissouri.edu |

| Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Heat or light | Radical initiator. daneshyari.commissouri.edu |

The mechanism of benzylic bromination with NBS proceeds through a free radical chain reaction. masterorganicchemistry.comchemistrysteps.com

Initiation: The process begins with the homolytic cleavage of the N-Br bond in NBS, initiated by heat or light, to generate a bromine radical (Br•) and a succinimidyl radical. chemistrysteps.com Alternatively, a radical initiator like AIBN can trigger this step. daneshyari.com

Propagation: A bromine radical then abstracts a hydrogen atom from the benzylic methyl group of the pyridine ring. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.com This benzylic radical is more stable than other possible carbon radicals, which accounts for the high regioselectivity of the reaction. daneshyari.comchemistrysteps.com The HBr produced can then react with NBS to generate a molecule of bromine (Br₂). chadsprep.com This newly formed Br₂ molecule then reacts with the benzylic radical to yield the desired bromomethyl product and another bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction concludes when radicals combine with each other.

The stability of the benzylic radical intermediate is a key factor driving the reaction. chemistrysteps.com Electron-donating groups and resonance stabilization increase the stability of the radical, favoring bromination at that position. chemistrysteps.com

Influence of Radical Initiators (e.g., Azobisisobutyronitrile, AIBN)

The introduction of a bromine atom onto the methyl group at the 5-position of the pyridine ring is typically achieved through a free-radical halogenation reaction. The efficiency and yield of this critical step are significantly influenced by the presence of a radical initiator. Azobisisobutyronitrile (AIBN) is a commonly employed initiator in these syntheses.

The mechanism involves the thermal decomposition of AIBN at moderate temperatures (typically 60-80 °C) to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. These highly reactive radicals then abstract a hydrogen atom from the N-bromosuccinimide (NBS) reagent, producing a bromine radical. This bromine radical subsequently abstracts a hydrogen atom from the target methyl group on the pyridine ring, forming a stabilized benzylic-type radical. This radical then reacts with another molecule of NBS to yield the desired bromomethyl product and a succinimidyl radical, which continues the chain reaction.

The use of AIBN has been shown to substantially improve the yield of the desired product. For instance, in the synthesis of the structural analogue 3-(bromomethyl)-5-methylpyridine from 3,5-dimethylpyridine (B147111), the presence of AIBN increased the reaction yield from 50% to 68%. researchgate.net This enhancement is attributed to the efficient and sustained generation of bromine radicals, which facilitates the selective halogenation of the methyl group over other potential side reactions. A similar principle is applied in the chlorination of related compounds, where a free radical initiator is used to facilitate the reaction with chlorine gas. epo.orggoogle.com

| Reaction Conditions | Yield |

|---|---|

| N-Bromosuccinimide (NBS) in CCl4 | 50% |

| N-Bromosuccinimide (NBS) with AIBN in CCl4 | 68% |

Regioselective Bromination Approaches to the Bromomethyl Group

A significant challenge in the synthesis of this compound is achieving regioselectivity. When the precursor is 2-chloro-3,5-dimethylpyridine, the bromination must selectively occur at the methyl group in the 5-position over the one at the 3-position. The use of N-bromosuccinimide (NBS) as the brominating agent is a key strategy for this purpose. NBS provides a low, steady concentration of bromine radicals, which favors the substitution at the more reactive benzylic-type position while minimizing competitive ionic reactions or ring bromination.

The selectivity for the 5-position methyl group is generally attributed to a combination of electronic and steric factors. The reaction proceeds via the most stable radical intermediate. The conditions are carefully controlled, often involving an inert solvent such as carbon tetrachloride (CCl4) or acetonitrile, and maintaining a specific temperature range to prevent over-bromination or other side reactions. Monitoring the reaction by methods like thin-layer chromatography (TLC) ensures that the reaction is stopped upon completion, maximizing the yield of the mono-brominated product.

Introduction of Chlorine Substituents on the Pyridine Ring

The introduction of the chlorine atom at the 2-position of the pyridine ring is a fundamental step in the synthesis of the target molecule. This transformation is typically performed prior to the side-chain bromination. Several methods exist for this chlorination.

One common industrial approach involves the conversion of a hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form) to the corresponding chloropyridine. This is often achieved using potent chlorinating agents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). epo.orggoogle.com For example, a process can start from a 5-methyl-3,4-dihydro-2(1H)-pyridone, which is first halogenated and then treated with a chlorinating agent like phosphorus oxychloride in a high-boiling solvent at temperatures between 80 and 130°C to yield 2-chloro-5-methylpyridine. epo.org

Another established method is the Sandmeyer reaction, which starts from an aminopyridine. The amino group is converted into a diazonium salt using sodium nitrite (B80452) in a strong acid like hydrochloric acid at low temperatures (e.g., -30°C). The subsequent decomposition of this diazonium salt in the presence of a copper(I) chloride (cuprous chloride) catalyst facilitates the replacement of the diazonium group with a chlorine atom, yielding the 2-chloropyridine (B119429) derivative. This method provides a reliable route to introduce chlorine onto the ring with high specificity.

Advanced Synthetic Routes and Process Optimization

The development of efficient and scalable synthetic routes is crucial for the commercial viability of this compound. This involves designing multi-step pathways, optimizing each reaction, and considering the requirements for industrial-scale production.

Multi-step Synthetic Pathway Design and Elucidation

A logical multi-step synthesis is designed by working backward from the final product (retrosynthesis) to identify accessible starting materials. libretexts.org A plausible pathway for this compound often begins with a readily available precursor like 3,5-dimethylpyridine or 3-methylpyridine. google.com

A representative synthetic sequence can be outlined as follows:

Chlorination of the Ring: Starting with a precursor like 5-methyl-2-pyridone, the chlorine atom is introduced at the 2-position using a chlorinating agent such as phosphorus oxychloride. epo.org

Radical Bromination: The resulting 2-chloro-5-methylpyridine is then subjected to a regioselective free-radical bromination on the 5-methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN in an appropriate solvent. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing waste and cost. Key parameters that are typically fine-tuned include temperature, reaction time, solvent choice, and the stoichiometry of reagents.

For the chlorination step using agents like phosphorus oxychloride, the temperature is carefully controlled (e.g., 80-130°C) and the addition of the chlorinating agent is performed over a set period (e.g., 0.5 to 10 hours) to manage the reaction's exothermicity and prevent byproduct formation. epo.org In the bromination step, maintaining the temperature is crucial to prevent over-bromination (the formation of dibromomethyl derivatives) or other side reactions. The concentration of the radical initiator is also a key variable; for example, a solution of AIBN may be added dropwise over several hours to maintain a steady radical concentration. google.com Purification techniques such as distillation, crystallization, or column chromatography are employed at intermediate stages and for the final product to remove impurities and unreacted starting materials. google.com

| Step | Parameter | Objective and Method | Reference |

|---|---|---|---|

| Chlorination | Temperature | Control exothermicity and prevent side reactions; typically maintained between 80-130°C. | epo.org |

| Bromination | Initiator Addition | Maintain a steady radical concentration by adding AIBN solution dropwise over hours. | google.com |

| Bromination | Temperature | Prevent over-bromination by using low temperatures (e.g., 0°C). | |

| Overall | Purification | Isolate pure product at each step using distillation, crystallization, or chromatography. | google.com |

Considerations for Scalable and Industrial Production Methodologies

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges related to safety, cost-effectiveness, and process robustness. The use of inexpensive and readily available chemicals is a primary consideration. google.com

Modern approaches to chemical manufacturing, such as continuous flow chemistry, are being increasingly adopted for the production of specialty chemicals and pharmaceutical intermediates. nih.gov Flow processes involve pumping reagents through reactors or columns containing immobilized catalysts or reagents. syrris.jp This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved consistency and product quality. syrris.jpnih.gov A multi-step synthesis can be integrated into a continuous sequence, where the output from one reactor flows directly into the next, drastically reducing manual handling, reaction times, and the need for intermediate purification steps. syrris.jpbeilstein-journals.org Such automated and integrated systems are highly desirable for the large-scale production of compounds like this compound.

Reactivity and Transformational Chemistry of 5 Bromomethyl 2 Chloro 3 Methylpyridine

Nucleophilic Substitution Reactions at the Bromomethyl Center

The presence of a bromomethyl group at the 5-position of the pyridine (B92270) ring renders this site highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the compound's synthetic utility, enabling the facile introduction of various functional groups.

Amination Reactions for the Formation of Pyridinemethanamines

The reaction of 5-(bromomethyl)-2-chloro-3-methylpyridine with a diverse range of primary and secondary amines provides a direct route to the corresponding pyridinemethanamines. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated. The resulting pyridinemethanamine scaffold is a key structural motif in many biologically active compounds.

Alkylation with Diverse Nucleophiles (e.g., Thiols, Alkoxides)

Beyond amination, the bromomethyl group readily undergoes alkylation with a variety of other nucleophiles. For instance, reaction with thiols or their corresponding thiolates leads to the formation of thioethers. Similarly, alkoxides can displace the bromide to yield ethers. These reactions significantly expand the range of accessible derivatives, allowing for the incorporation of sulfur- and oxygen-containing moieties.

Elucidation of Mechanistic Pathways in Nucleophilic Displacements

The nucleophilic substitution reactions at the benzylic-like bromomethyl group are generally understood to proceed through an S(_N)2 mechanism. The rate of these reactions is influenced by the nucleophilicity of the attacking species, the solvent polarity, and the steric hindrance around the reaction center. The electron-withdrawing nature of the 2-chloro-3-methylpyridine (B94477) ring can also influence the reactivity of the bromomethyl group.

Cross-Coupling Reactions at the Halogenated Pyridine Positions

The chlorine atom at the 2-position of the pyridine ring provides a handle for transition metal-catalyzed cross-coupling reactions. These powerful bond-forming methodologies allow for the introduction of aryl, heteroaryl, and amino substituents, further diversifying the molecular landscape accessible from this compound. The reactivity of the 2-chloro position is enhanced by its proximity to the ring nitrogen.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds. libretexts.org In the context of 2-chloropyridine (B119429) derivatives, this palladium-catalyzed reaction enables the coupling with a wide variety of boronic acids and their esters. libretexts.orgresearchgate.net This transformation is instrumental in synthesizing biaryl and heteroaryl-substituted pyridines, which are prevalent in medicinal chemistry and materials science. researchgate.netmdpi.comrsc.org The general mechanism involves the oxidative addition of the chloropyridine to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org The choice of ligand, base, and solvent system is crucial for achieving high efficiency and functional group tolerance. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Chloro-pyridines

| Aryl Chloride | Boronic Acid/Ester | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-dichloropyridine | heptyl pinacol (B44631) boronic ester | 2,6-diheptylpyridine | 81 | nih.gov |

| 2,3,5-trichloropyridine | heptyl pinacol boronic ester | 2,3,5-triheptylpyridine | 95 | nih.gov |

| 2-chloro-4-methoxypyridine | heptyl pinacol boronic ester | 2-heptyl-4-methoxypyridine | Not specified | nih.gov |

Buchwald-Hartwig Amination Methodologies

The Buchwald-Hartwig amination has emerged as a premier method for the synthesis of carbon-nitrogen bonds. wikipedia.orgyoutube.com This palladium-catalyzed reaction facilitates the coupling of aryl halides, including 2-chloropyridines, with a broad range of primary and secondary amines. wikipedia.orgnih.gov This reaction has largely superseded harsher, classical methods for the synthesis of arylamines due to its milder conditions and broader substrate scope. wikipedia.org The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgyoutube.com The development of specialized, bulky, and electron-rich phosphine (B1218219) ligands has been critical to the success and wide applicability of this transformation. youtube.com

Table 2: Key Features of Buchwald-Hartwig Amination

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Palladium-catalyzed cross-coupling | wikipedia.org |

| Bond Formed | Carbon-Nitrogen (C-N) | wikipedia.org |

| Substrates | Aryl halides/triflates and amines | wikipedia.org |

| Catalyst System | Palladium precursor and a phosphine ligand | youtube.com |

| Key Advantage | Broad substrate scope and functional group tolerance | wikipedia.org |

Other Transition Metal-Catalyzed Coupling Transformations

While Suzuki and Buchwald-Hartwig reactions are common, the halogenated and methyl-substituted pyridine scaffold of this compound is also amenable to other transition metal-catalyzed transformations. These reactions are crucial for creating carbon-phosphorus and other carbon-heteroatom bonds, which are significant in the synthesis of various organophosphorus compounds and other complex molecules. researchgate.net

Palladium, nickel, copper, and other transition metals can catalyze the coupling of aryl halides with a variety of reagents. researchgate.net For instance, the chlorine atom at the C2 position and the bromine on the methyl group offer distinct reaction sites. The chlorine atom, being on the electron-deficient pyridine ring, is susceptible to coupling reactions. The bromomethyl group, on the other hand, can participate in different types of coupling chemistries, often involving radical intermediates or direct nucleophilic displacement catalyzed by a metal center.

Research has shown that cobalt is a versatile and economical catalyst for synthesizing functionalized molecules, including multi-substituted pyridines through [2+2+2] cycloaddition reactions. rsc.org The development of these methods is driven by the need for efficient and practical syntheses of N-containing organophosphorus compounds and other heteroatomic molecules. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions on Substituted Pyridines

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Reference |

| Palladium | Aryl Halide | Organophosphorus compound | Arylphosphine | researchgate.net |

| Cobalt | Diyne | Nitrile | Substituted Pyridine | rsc.org |

| Nickel | Aryl Halide | Phosphine | Arylphosphine | researchgate.net |

| Copper | Aryl Halide | Phosphine | Arylphosphine | researchgate.net |

This table illustrates the types of coupling reactions applicable to substituted pyridines, providing a framework for potential transformations of this compound.

Functional Group Interconversions on the Pyridine Ring System

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it susceptible to oxidation, most commonly forming a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peracids. wikipedia.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, increasing its reactivity towards both oxidation and reduction. wikipedia.org For this compound, oxidation to the corresponding N-oxide would further activate the ring system. This can be a strategic step in multi-step synthetic sequences. For instance, the N-oxide of a related compound, 3-methylpyridine (B133936), is a precursor in the synthesis of 2-chloro-5-methylpyridine (B98176). google.com

The halogen substituents on this compound can be selectively removed under various reducing conditions. Dehalogenation is a common transformation in organic synthesis. The chlorine atom at the 2-position of the pyridine ring is particularly reactive towards nucleophilic substitution due to its proximity to the ring nitrogen. However, reductive dehalogenation can also be achieved.

Reduction of the bromomethyl group to a methyl group is also a feasible transformation. This can be accomplished using various reducing agents. For instance, catalytic hydrogenation can reduce a nitro group to an amine on a pyridine ring, indicating the potential for reducing other functional groups under similar conditions. The choice of reducing agent and reaction conditions would be critical to achieve selective reduction of either the bromomethyl group or the chloro substituent. Milder reducing agents like lithium aluminium hydride can partially hydrogenate the pyridine ring itself, yielding a mixture of dihydropyridines. wikipedia.org

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is a cornerstone of organic synthesis. wikipedia.org In the context of pyridine chemistry, inverse-electron-demand Diels-Alder reactions are particularly relevant, where the pyridine ring or a related nitrogen-containing heterocycle acts as the diene component. acsgcipr.org These reactions typically involve electron-poor dienes reacting with electron-rich dienophiles. researchgate.net

Substituted pyridines can also be synthesized via [2+2+2] cycloaddition reactions catalyzed by transition metals, which provides an efficient route to multi-substituted pyridine derivatives. rsc.org Another approach is the formal (3+3) cycloaddition, which allows for the synthesis of various substituted pyridines from readily available starting materials. acs.orgacs.org While the direct participation of this compound as a diene in a standard Diels-Alder reaction is less common due to the aromaticity of the pyridine ring, its derivatives or precursors could potentially undergo such cycloadditions. For instance, intramolecular Diels-Alder reactions of 2-(alkynyl)pyridines have been reported. acsgcipr.org

Table 2: Cycloaddition Strategies for Pyridine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene + Dienophile | Thermal | Substituted Cyclohexene | wikipedia.org |

| Inverse-Electron-Demand Diels-Alder | Electron-poor Diene + Electron-rich Dienophile | Thermal | Heterocycle | acsgcipr.org |

| [2+2+2] Cycloaddition | Alkyne + Nitrile | Transition Metal | Substituted Pyridine | rsc.org |

| (3+3) Cycloaddition | Enamine + Unsaturated Aldehyde/Ketone | Organocatalyst | Substituted Pyridine | acs.orgacs.org |

This table summarizes various cycloaddition reactions that are either used to synthesize pyridines or in which pyridine derivatives can participate.

Impact of Pyridine Substituents on Compound Reactivity

The reactivity of the pyridine ring is significantly influenced by its substituents. The electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene, which generally deactivates it towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq

In this compound, the chlorine atom at the 2-position and the methyl group at the 3-position exert opposing electronic effects.

Chlorine (at C2): The chlorine atom is an electron-withdrawing group through its inductive effect (-I). uoanbar.edu.iq This effect further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack, especially at the position it occupies.

Methyl (at C3): The methyl group is an electron-donating group through its inductive effect (+I). This effect tends to activate the ring towards electrophilic substitution and slightly deactivate it towards nucleophilic attack.

Table 3: Electronic Effects of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Impact on Reactivity | Reference |

| Chlorine | 2 | Electron-withdrawing (-I) | Deactivates towards electrophiles, activates towards nucleophiles | uoanbar.edu.iq |

| Methyl | 3 | Electron-donating (+I) | Activates towards electrophiles, deactivates towards nucleophiles |

This table outlines the electronic influence of the chlorine and methyl groups on the reactivity of the pyridine ring in this compound.

Analysis of Steric Hindrance and Regioselectivity in Chemical Transformations

The reactivity of this compound is intricately governed by the interplay of electronic effects and steric hindrance imparted by its substituents. These factors are crucial in determining the regioselectivity of its chemical transformations, particularly in nucleophilic substitution reactions. The molecule presents two primary electrophilic sites susceptible to nucleophilic attack: the benzylic-type carbon of the bromomethyl group and the carbon atom at the 2-position of the pyridine ring bearing the chloro substituent.

The methyl group at the 3-position and the chloro group at the 2-position create a sterically congested environment around the bromomethyl group at the 5-position. This steric hindrance can significantly influence the rate and feasibility of nucleophilic substitution at the bromomethyl carbon. Bulky nucleophiles will experience greater steric repulsion from the adjacent 3-methyl group, potentially leading to slower reaction rates compared to reactions with smaller nucleophiles.

Regioselectivity in the reactions of this compound is a critical consideration. The bromomethyl group, being a benzylic-type halide, is highly activated towards SN2 reactions. The bromine atom is a good leaving group, and the resulting transition state is stabilized by the electron-withdrawing nature of the pyridine ring. Concurrently, the chloro substituent at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the pyridine ring, along with the chloro and bromomethyl groups, activates the ring for such substitutions, particularly at the 2- and 6-positions.

However, the SN2 reaction at the bromomethyl group is generally favored over the SNAr reaction at the 2-position under typical nucleophilic substitution conditions. This is because the activation energy for the SN2 displacement of the benzylic-type bromide is generally lower than that for the SNAr reaction, which involves the formation of a high-energy Meisenheimer complex.

The steric hindrance from the 3-methyl group can also play a role in directing the regioselectivity. While it hinders the approach to the bromomethyl group to some extent, it also shields the 2-position from nucleophilic attack, further favoring substitution at the less hindered bromomethyl site.

The choice of nucleophile and reaction conditions can be tuned to selectively target one of these positions. For instance, soft and less basic nucleophiles, which are excellent for SN2 reactions, will preferentially attack the bromomethyl carbon. In contrast, hard, basic nucleophiles under forcing conditions might lead to a mixture of products, including those from SNAr at the 2-position or even elimination reactions.

The following interactive data table summarizes the expected regioselective outcomes of reactions between this compound and various nucleophiles, highlighting the influence of steric hindrance.

| Nucleophile | Expected Major Product | Reaction Type | Influence of Steric Hindrance |

|---|---|---|---|

| Sodium methoxide (B1231860) (CH₃ONa) | 5-(Methoxymethyl)-2-chloro-3-methylpyridine | SN2 | Minimal steric hindrance from the small methoxide nucleophile allows for efficient substitution at the bromomethyl position. |

| Sodium tert-butoxide ((CH₃)₃CONa) | Mixture of 5-((tert-butoxy)methyl)-2-chloro-3-methylpyridine and elimination products | SN2 / E2 | Significant steric hindrance from the bulky tert-butoxide nucleophile can disfavor SN2 and promote competing elimination reactions. |

| Ammonia (B1221849) (NH₃) | (2-Chloro-3-methylpyridin-5-yl)methanamine | SN2 | The small size of ammonia minimizes steric hindrance, favoring nucleophilic substitution at the bromomethyl group. |

| Diethylamine ((C₂H₅)₂NH) | N-((2-Chloro-3-methylpyridin-5-yl)methyl)-N-ethylamine | SN2 | Moderate steric hindrance from the secondary amine may lead to slightly slower reaction rates compared to ammonia, but substitution at the bromomethyl position is still expected to be the major pathway. |

| Sodium thiophenoxide (C₆H₅SNa) | 2-Chloro-3-methyl-5-((phenylthio)methyl)pyridine | SN2 | The soft and highly polarizable thiophenoxide is an excellent nucleophile for SN2 reactions and is less sensitive to steric hindrance than harder nucleophiles. |

Applications in Advanced Organic Synthesis and Materials Science

Construction of Complex Heterocyclic Architectures

The unique substitution pattern of 5-(bromomethyl)-2-chloro-3-methylpyridine makes it an ideal starting material for constructing elaborate heterocyclic systems. The differential reactivity of its halogen substituents allows for controlled, stepwise functionalization, a key strategy in the synthesis of multi-substituted and fused pyridine-containing scaffolds.

The synthesis of poly-substituted pyridines from this compound leverages the distinct reactivity of its three key functional components: the highly reactive bromomethyl group, the chloro atom at the 2-position susceptible to nucleophilic aromatic substitution, and the bromo substituent at the 5-position which is ideal for cross-coupling reactions. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles such as amines, alcohols, and thiols to introduce diverse side chains at the 5-position.

The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for the introduction of various functionalities, including amino and alkoxy groups. Furthermore, the bromine atom at the C-5 position, while part of the aromatic ring, is well-suited for transition metal-catalyzed cross-coupling reactions. Methodologies like the Suzuki and Buchwald-Hartwig couplings enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, attaching aryl, heteroaryl, or alkyl groups. mdpi.com This multi-faceted reactivity allows for a programmed, step-by-step synthesis to achieve complex substitution patterns on the pyridine (B92270) ring.

Table 1: Reactivity and Transformation of this compound

| Reactive Site | Type of Reaction | Reagents/Conditions | Resulting Functionality |

|---|---|---|---|

| -CH₂Br (Bromomethyl) | Nucleophilic Substitution | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH) | Introduction of -CH₂-NH-R, -CH₂-O-R, -CH₂-S-R groups |

| -Cl (at C-2) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides | Installation of amino or alkoxy groups at the 2-position |

| -Br (at C-5 of derivative) | Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst, Base | Formation of a C-C bond (e.g., biaryl structures) |

| -Br (at C-5 of derivative) | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Formation of a C-N bond |

The strategic placement of reactive functional groups in this compound and its derivatives facilitates the synthesis of fused heterocyclic systems. These reactions typically involve an initial functionalization followed by an intramolecular cyclization step. For instance, the bromomethyl group can be used to tether a nucleophilic partner, which then attacks another position on the pyridine ring to form a new ring.

A common strategy involves the initial substitution of the bromomethyl group with a binucleophilic reagent. For example, reaction with an amino-thiol or an amino-alcohol can install a side chain at the 5-position. Subsequent intramolecular cyclization, often targeting the electrophilic C-2 or C-6 positions of the pyridine ring, can lead to the formation of five- or six-membered rings fused to the pyridine core. This approach is a cornerstone for creating novel scaffolds like pyridothiazines or pyrido-oxazines, which are of significant interest in medicinal chemistry. The synthesis of imidazo[1,2-a]pyridines from related 2-aminopyridine (B139424) derivatives highlights the utility of such cyclization strategies.

Precursors for Biologically Significant Molecules

The pyridine ring is a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. wikipedia.orgresearchgate.net Halogenated and functionalized pyridines like this compound are consequently valuable intermediates, providing a structural framework that can be elaborated into biologically active agents.

In medicinal chemistry, this compound serves as a key building block for constructing molecules designed to interact with specific biological targets. chemimpex.com The reactive bromomethyl handle is particularly useful for linking the pyridine core to other pharmacophoric fragments, a common strategy in fragment-based drug discovery. For example, it can be used to synthesize derivatives that act as kinase inhibitors by tethering the pyridine unit to a group designed to bind within the ATP-binding pocket of the enzyme.

The synthesis of 5-(aminomethyl)-2'-deoxyuridine, an analogue with antiviral and antineoplastic properties, was achieved from a related 5-(bromomethyl) precursor, demonstrating the utility of the bromomethyl group in forming key amine linkages in bioactive nucleoside analogues. nih.gov The ability to selectively modify the molecule at its chloro and bromo positions further allows for fine-tuning of a drug candidate's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.

The pyridine framework is central to a significant portion of modern agrochemicals, particularly the fourth generation of pesticides, which are prized for their high efficacy and lower toxicity profiles. agropages.com Chlorinated methylpyridines are foundational intermediates in this sector. agropages.com For instance, the related compound 2-chloro-5-methylpyridine (B98176) is a precursor for the synthesis of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com The synthesis pathway often involves chlorination of the methyl group to form a chloromethylpyridine, a close analogue to the bromomethyl group in the title compound. google.com

This reactive handle is then used to connect the pyridine heterocycle to the rest of the active molecule. google.com Derivatives of 2-chloro-5-methylpyridine are also used to create key intermediates like 2-chloro-5-trifluoromethyl pyridine (CTF), a building block for herbicides in the fluazifop (B150276) family and the insecticide pyridalyl. agropages.comnih.gov The this compound scaffold provides a direct entry point for synthesizing complex agrochemicals by leveraging the reactivity of the bromomethyl group for constructing the final product structure.

Table 2: Agrochemicals Derived from Related Pyridine Intermediates

| Precursor Intermediate | Class of Agrochemical | Example Product(s) | Reference |

|---|---|---|---|

| 2-Chloro-5-chloromethylpyridine | Neonicotinoid Insecticides | Imidacloprid, Acetamiprid | agropages.com |

| 2-Chloro-5-trifluoromethylpyridine (from 2-chloro-5-methylpyridine) | Aryloxyphenoxypropionate Herbicides | Fluazifop-butyl | agropages.comnih.gov |

| 2-Chloro-5-trifluoromethylpyridine (from 2-chloro-5-methylpyridine) | Insecticides | Pyridalyl | agropages.com |

Role in Advanced Materials Science Synthesis

The application of pyridine derivatives extends into materials science, where their electronic and structural properties are harnessed to create functional materials. researchgate.net The incorporation of pyridine rings can influence properties such as thermal stability, conductivity, and optical behavior. The presence of heavy atoms like bromine and chlorine, combined with the polar pyridine ring in this compound, makes it a candidate for precursors to materials with interesting optical or electronic properties.

While specific applications of this compound in materials science are not extensively documented, related pyridine structures are known to be used in the synthesis of specialty polymers and as components of nonlinear optical (NLO) materials. researchgate.netchemimpex.com The reactive bromomethyl group provides a convenient anchor point for grafting the pyridine unit onto a polymer backbone or for building larger conjugated systems. This allows for the systematic modification of a material's properties by embedding the electron-deficient, polar pyridine heterocycle.

Precursor in the Synthesis of Specialized Polymers and Coatings

This compound serves as a critical building block in the creation of specialized polymers and coatings due to its reactive bromomethyl and chloro-substituted pyridine structure. The presence of these functional groups allows for its incorporation into polymeric chains, imparting unique properties to the resulting materials. Pyridine-containing polymers have garnered interest for their potential applications as non-linear optical materials and in the development of various photo-chemicals.

The reactivity of the bromomethyl group is particularly useful for initiating polymerization reactions or for post-polymerization modification. This allows for the synthesis of polymers with tailored functionalities. For instance, the pyridine nitrogen can act as a proton acceptor, influencing the polymer's solubility and its ability to form hydrogen-bonded complexes. These characteristics are advantageous in creating materials with specific adhesion, permeability, and surface properties, which are desirable in advanced coatings and films.

Research into pyridine derivatives has highlighted their role as essential components in materials with applications as anti-cancer drugs, anti-fungal agents, and herbicides. The structural motifs provided by compounds like this compound are integral to the bioactivity of these larger molecules.

Synthetic Pathways to Photovoltaic Components

The unique electronic properties of the substituted pyridine ring in this compound make it a valuable precursor in the synthesis of organic materials for photovoltaic applications. The electron-withdrawing nature of the chlorine and bromine atoms, combined with the electron-donating effect of the methyl group, modulates the electronic landscape of the pyridine ring. This tailored electronic structure is crucial for designing organic semiconductors and dyes used in solar cells.

Synthetic routes often involve the strategic modification of the pyridine core to create larger conjugated systems. These systems are designed to have specific energy levels (HOMO/LUMO) that facilitate efficient charge separation and transport, which are fundamental processes in photovoltaic devices. The bromomethyl group offers a reactive handle for extending the conjugation through various coupling reactions, a key step in building the complex architectures required for organic solar cells.

The development of novel pyridine derivatives through methods like the Suzuki cross-coupling reaction demonstrates the versatility of such building blocks in creating materials with potential as chiral dopants for liquid crystals, which can also find use in optical components of photovoltaic systems. mdpi.com

Broad Utility as a Reagent in Organic Transformations

This compound is a versatile reagent in a wide array of organic transformations, primarily owing to its reactive bromomethyl group and the substituted pyridine core. The bromomethyl moiety serves as an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of the 2-chloro-3-methyl-5-pyridylmethyl group onto a diverse range of substrates, including alcohols, amines, and thiols.

This reactivity is fundamental in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For example, it is a key intermediate in the synthesis of certain biologically active compounds where the pyridyl moiety is a critical pharmacophore.

Furthermore, the chloro and bromo substituents on the pyridine ring itself can undergo various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing intricate molecular frameworks. The ability to selectively react at either the bromomethyl group or the halogenated positions on the ring, by carefully choosing reaction conditions, adds to the synthetic utility of this compound.

The table below summarizes some of the key reactions involving this reagent:

| Reaction Type | Reacting Group | Product Type |

| Nucleophilic Substitution | Bromomethyl | Ethers, Amines, Thioethers |

| Suzuki Coupling | Chloro/Bromo on Ring | Biaryl Compounds |

| Buchwald-Hartwig Amination | Chloro/Bromo on Ring | Aryl Amines |

Spectroscopic and Computational Investigations of 5 Bromomethyl 2 Chloro 3 Methylpyridine

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the chemical structure of newly synthesized compounds. For a molecule like 5-(Bromomethyl)-2-chloro-3-methylpyridine, with multiple substituents on an aromatic ring, spectroscopy is crucial for unambiguous assignment of the regiochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not widely published, chemical shifts can be reliably predicted based on established substituent effects on the pyridine (B92270) ring. rsc.orgresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals: two aromatic protons and two protons from the bromomethyl group, in addition to the methyl group protons. The aromatic protons (H-4 and H-6) will appear as singlets or very narrow doublets due to the lack of adjacent protons. The electron-withdrawing nature of the nitrogen atom and the chlorine at C-2 will significantly deshield the H-6 proton, shifting it downfield compared to the H-4 proton. researchgate.net The protons of the bromomethyl (-CH₂Br) group are expected in the range of 4.5-4.8 ppm, typical for benzylic bromides. The methyl group (-CH₃) protons at C-3 will appear as a singlet in the upfield region, around 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display all seven unique carbon atoms of the molecule. The chemical shifts are influenced by the electronic effects of the substituents. libretexts.orgyoutube.com The carbon atom bonded to chlorine (C-2) will be significantly downfield due to the inductive effect of the halogen. Similarly, the carbons of the pyridine ring will have characteristic shifts influenced by the nitrogen atom and the substitution pattern. chemicalbook.com The bromomethyl carbon will appear in the range of 30-35 ppm, while the methyl carbon will be the most upfield signal.

Predicted NMR chemical shifts, based on additive models and data from analogous compounds, are presented in the tables below. acs.orgumn.edu

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-6 | 8.35 - 8.45 | s |

| H-4 | 7.80 - 7.90 | s |

| -CH₂Br | 4.60 - 4.70 | s |

| -CH₃ | 2.45 - 2.55 | s |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150.5 - 152.0 |

| C-6 | 149.0 - 150.5 |

| C-4 | 139.0 - 140.0 |

| C-3 | 134.0 - 135.5 |

| C-5 | 123.0 - 124.5 |

| -CH₂Br | 31.0 - 32.5 |

| -CH₃ | 18.0 - 19.5 |

Computational Chemistry and Theoretical Studies

Computational chemistry provides deep insights into the molecular properties and reactivity that are often difficult to probe experimentally. For this compound, theoretical studies can illuminate its electronic structure, reaction mechanisms, and the influence of its substituents.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. Functionals like B3LYP combined with a suitable basis set (e.g., 6-31G*) are commonly used to study substituted pyridines. bohrium.commostwiedzy.pl For this compound, DFT calculations can determine its optimized geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity and stability. researchgate.net The electron-withdrawing chloro group and the pyridine nitrogen are expected to lower the energies of both orbitals, while the methyl group will have a smaller, raising effect. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The electrostatic potential map, also derived from DFT, would visualize electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting the nucleophilic nitrogen atom and the electrophilic carbon of the bromomethyl group.

| Parameter | Predicted Information |

|---|---|

| HOMO Energy | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Dipole Moment | Quantifies overall molecular polarity |

| Electrostatic Potential | Maps electron density and reactive sites |

The bromomethyl group is a key reactive handle, making the molecule a substrate for nucleophilic substitution (S_N) reactions. youtube.com Molecular modeling, particularly using DFT, can be employed to investigate the mechanism of these reactions, most commonly the bimolecular nucleophilic substitution (S_N2) pathway. youtube.comlibretexts.org

By calculating the potential energy surface for the reaction of this compound with a nucleophile, chemists can identify the transition state structure and calculate the activation energy. This provides a quantitative prediction of the reaction rate. nih.gov Such models can clarify the stereochemistry of the reaction and explain how the electronic and steric properties of the pyridine ring substituents influence the reactivity of the C-Br bond. For instance, the electron-withdrawing groups on the ring may stabilize the transition state, potentially accelerating the substitution reaction.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uni-muenchen.de This analysis provides quantitative insight into charge distribution and delocalization effects like hyperconjugation. youtube.com

For this compound, NBO analysis can quantify the polarization of the C-Cl and C-Br bonds and the natural atomic charges on each atom. A key insight from NBO is the analysis of donor-acceptor interactions. A significant interaction would be the hyperconjugation from the sigma bonding orbitals of the C-H bonds adjacent to the ring into the empty sigma anti-bonding orbital of the C-Br bond (σ_CH -> σ*_C-Br). The energy associated with this delocalization is a measure of the stability it provides and its influence on the C-Br bond's reactivity. nih.gov This analysis helps explain the electronic factors that make the bromine a good leaving group.

Computational methods are invaluable for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). nih.govnih.gov By creating a library of virtual analogues of this compound—for instance, by varying the halogen at position 2 (F, Cl, I), changing the alkyl group at position 3, or moving the substituents to other positions—and calculating their properties using DFT, researchers can build predictive models. acs.orgdocumentsdelivered.com

These studies correlate computed descriptors (like HOMO/LUMO energies, dipole moment, or atomic charges) with experimentally observed reactivity or biological activity. researchgate.net For example, a model could be developed to predict the rate of a nucleophilic substitution reaction based on the calculated LUMO energy of the substituted pyridine analogue. Such computational screening is a powerful and cost-effective strategy in materials science and drug discovery to prioritize the synthesis of the most promising candidates.

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to halogenated picolines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will prioritize the development of elegant and environmentally benign synthetic pathways.

Key research objectives include:

One-Pot and Multicomponent Reactions: Designing convergent syntheses where multiple chemical transformations are performed in a single reaction vessel can significantly improve efficiency. nih.gov Multicomponent reactions (MCRs) are particularly attractive as they offer reduced reaction times, lower costs, and generate less waste. rasayanjournal.co.in

Catalytic C-H Functionalization: Directing the selective functionalization of C-H bonds on a pyridine (B92270) or picoline precursor would offer a more atom-economical approach to installing the required chloro, methyl, and bromomethyl groups, bypassing traditional, multi-step sequences.

Alternative Brominating Agents: Exploring the use of safer and more sustainable brominating agents to replace conventional sources like N-bromosuccinimide, which can be challenging to control on a large scale. lookchem.com

Biocatalysis: Employing enzymes for the selective halogenation or oxidation of a picoline precursor could offer unparalleled selectivity under mild, aqueous conditions, aligning perfectly with green chemistry principles.

Exploration of Uncharted Reaction Pathways and Reactivity Patterns

The unique electronic and steric environment of 5-(Bromomethyl)-2-chloro-3-methylpyridine, created by the interplay of the electron-withdrawing chloro group, the electron-donating methyl group, and the reactive bromomethyl handle, suggests a rich and complex reactivity profile that remains to be fully explored.

Future investigations should focus on:

Selective Cross-Coupling Reactions: While the bromomethyl group is a prime site for nucleophilic substitution, the 2-chloro substituent offers a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Research into developing highly selective catalytic systems that can differentiate between these sites is a key objective.

Dearomatization Reactions: Studying the addition of organometallic nucleophiles to the pyridine ring to create complex, three-dimensional structures. rsc.org The substitution pattern on the ring will predictably influence the regiochemical outcome of such additions. rsc.org

Photoredox and Electrochemical Methods: Utilizing light or electricity to drive novel transformations could unlock unique reactivity patterns not accessible through traditional thermal methods. These techniques can facilitate radical-based reactions at the bromomethyl position or on the pyridine core under exceptionally mild conditions.

Targeted Synthesis of High-Value Derivatives with Tuned Properties

The this compound scaffold is a valuable starting point for creating libraries of new chemical entities with tailored properties for applications in medicine and materials science.

Strategic areas for derivative synthesis include:

Pharmaceutical Analogs: The bromomethyl group can be readily converted into a wide array of functional groups (amines, ethers, thioethers, esters) by reaction with appropriate nucleophiles. This allows for the rapid generation of diverse molecular libraries to explore structure-activity relationships (SAR) for biological targets. Pyridine derivatives are known to be part of many compounds with broad pharmacological applications. nih.govresearchgate.net

Agrochemical Candidates: Modification of the scaffold could lead to new herbicides, fungicides, or insecticides. For instance, 2-chloro-3-methylpyridine (B94477) is a known intermediate for certain agricultural chemicals. google.com

Functional Materials: Incorporating this pyridine unit into larger conjugated systems via cross-coupling reactions could yield novel materials with interesting photophysical or electronic properties for use in organic electronics.

Table 1: Potential Derivative Classes and Synthetic Approaches

| Derivative Class | Synthetic Approach | Target Property/Application |

|---|---|---|

| Aminomethylpyridines | Nucleophilic substitution with primary/secondary amines | Pharmaceutical intermediates, Ligands |

| Pyridyl Ethers/Thioethers | Williamson ether/thioether synthesis | Biologically active molecules |

| Biaryl Pyridines | Suzuki or Stille coupling at the 2-chloro position | Functional materials, Agrochemicals |

| Alkynylated Pyridines | Sonogashira coupling at the 2-chloro position | Chemical probes, Material science precursors |

Integration with Continuous Flow Chemistry and Green Chemistry Principles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.net Integrating these principles with continuous flow technology offers a powerful paradigm for the synthesis of this compound and its derivatives. nih.gov

Key advantages and research directions include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly mitigates the risks associated with exothermic reactions or the use of hazardous reagents. nih.gov This is particularly relevant for potentially energetic bromination reactions.

Improved Efficiency and Control: The superior heat and mass transfer in flow reactors allows for precise control over reaction parameters, often leading to higher yields, cleaner products, and shorter reaction times compared to traditional batch processing. nih.govamt.uk

Automation and Scalability: Flow chemistry systems can be automated for rapid reaction optimization and library synthesis. d-nb.inforsc.org Processes developed on a lab scale can often be scaled up for industrial production by simply running the system for longer periods. amt.uk

Greener Reaction Conditions: The use of microwave irradiation and ultrasound, recognized as green chemistry tools, can be combined with flow systems to further accelerate reactions and reduce energy consumption. nih.govacs.org The development of solvent-free or green solvent-based flow processes for this compound is a significant future goal. researchgate.net

Predictive Chemistry through Advanced Computational Modeling

Computational chemistry provides invaluable tools for understanding and predicting chemical behavior, thereby guiding experimental work and accelerating the discovery process. nih.gov

Future applications for this compound include:

Reaction Mechanism and Selectivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways can help predict the most likely outcomes of competing reactions, such as nucleophilic attack at the bromomethyl group versus addition to the pyridine ring. mdpi.com This can save significant experimental time and resources.

Quantitative Structure-Property Relationship (QSPR): Developing QSPR models can establish correlations between the molecular structure of derivatives and their physicochemical or biological properties. researchgate.net These models can predict properties like solubility, toxicity, or receptor binding affinity for virtual compounds before they are synthesized. researchgate.net

Virtual Screening: Computational docking studies can be used to screen virtual libraries of derivatives against the active sites of biological targets (e.g., enzymes, receptors) to identify promising candidates for further development as new therapeutic agents. nih.gov

Thermodynamic Property Prediction: Calculating thermodynamic properties such as enthalpy of formation and Gibbs free energy can provide insights into the stability and reactivity of the compound and its derivatives under various conditions. researchgate.netacs.org

Table 2: Computational Approaches and Their Applications

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity & Mechanistic Studies | Predict regioselectivity; Elucidate reaction mechanisms; Calculate frontier molecular orbital energies. mdpi.com |

| QSPR / QSAR | Predictive Modeling | Correlate structure with activity/properties; Guide design of derivatives with optimal characteristics. researchgate.net |

| Molecular Docking | Drug Discovery | Identify potential biological targets; Predict binding modes and affinities of derivatives. nih.gov |

| Molecular Dynamics (MD) | Conformational Analysis | Simulate the dynamic behavior of derivatives in solution or at a binding site. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(Bromomethyl)-2-chloro-3-methylpyridine, and how can reaction conditions be optimized to minimize by-products?

Answer:

A common approach involves bromination of 2-chloro-3-methylpyridine derivatives. For example, 2-amino-3-methylpyridine can undergo regioselective bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetonitrile at 0–5°C) to yield intermediates such as 2-amino-5-bromo-3-methylpyridine . Subsequent functionalization of the amino group (e.g., diazotization and substitution) or direct bromomethylation via radical-initiated reactions may be employed. Optimizing stoichiometry, temperature, and solvent polarity (e.g., using DMF for bromomethylation) is critical to suppress side reactions like over-bromination or decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.